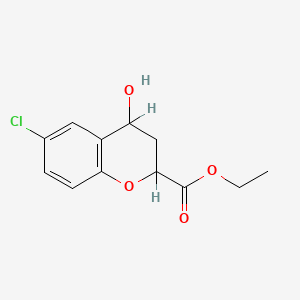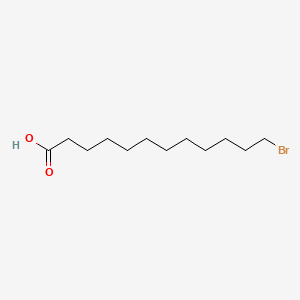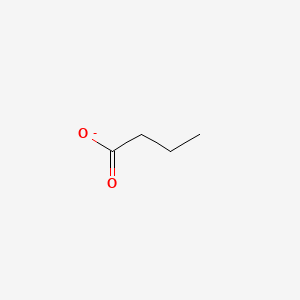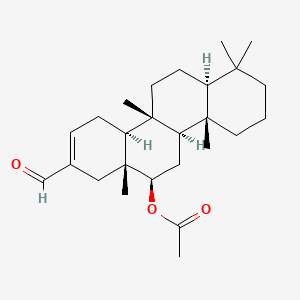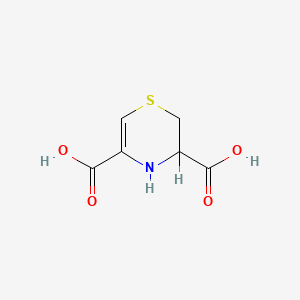
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
描述
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is an organic compound with the molecular formula C6H7NO4S It is a member of the thiazine family, characterized by a six-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves the regioselective and stereospecific [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines . This reaction proceeds smoothly under mild conditions without the need for a metal catalyst or strong base. The process involves a domino sequence of SN2 ring-opening, N-Michael addition cyclization, retro-Michael addition, and pyridine extrusion .
Another method involves the rhodium-catalyzed regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole, resulting in a formal [3 + 3] cycloaddition product . This reaction is facilitated by an acetic acid additive, which improves both the yield and rate of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency and scalability of these methods.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen and sulfur atoms in the thiazine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for selective oxidation.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Sulfoxide and Sulfone Analogues: These are major products formed from the selective oxidation of this compound.
科学研究应用
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: Due to its unique structure, the compound is investigated for potential pharmacological activities, including antimicrobial and antifungal properties.
Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1,4-benzo[b]thiazine: This compound shares a similar thiazine ring structure but includes a benzene ring fused to the thiazine ring.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: This compound contains an additional nitrogen atom in the ring structure, which can influence its chemical properties and reactivity.
Uniqueness
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is unique due to its specific substitution pattern and the presence of carboxylic acid groups at positions 3 and 5 of the thiazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNRZOFABOFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CS1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006764 | |
| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86360-62-5 | |
| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lanthionine ketimine exert its effects in the context of Alzheimer's disease?
A1: While the exact mechanism of action remains under investigation, research suggests that lanthionine ketimine may exert its beneficial effects through modulation of collapsin response mediator protein 2 (CRMP2). [] In the 3xTg-AD mouse model, a model that mimics several aspects of Alzheimer's disease, treatment with a bioavailable lanthionine ketimine ester led to alterations in CRMP2 phosphorylation. [] CRMP2 is involved in neuronal growth and survival, and its dysregulation is implicated in Alzheimer's disease. By influencing CRMP2, lanthionine ketimine might contribute to the observed reduction in cognitive decline, amyloid-β plaque deposition, and tau accumulation in this animal model. []
Q2: What are the known in vivo effects of lanthionine ketimine in the context of Alzheimer's disease?
A2: Studies in the 3xTg-AD mouse model have shown promising results. Treatment with a bioavailable lanthionine ketimine ester led to several beneficial effects:
- Improved Cognitive Function: Lanthionine ketimine treatment significantly reduced cognitive decline observed in the 3xTg-AD mice. []
- Reduced Amyloid-β Pathology: A hallmark of Alzheimer's is the accumulation of amyloid-β plaques in the brain. Lanthionine ketimine treatment was associated with a decrease in amyloid-β peptide deposition. []
- Reduced Tau Pathology: Another pathological feature of Alzheimer's is the aggregation of tau protein. Lanthionine ketimine treatment also diminished the accumulation of phosphorylated tau (phospho-Tau). []
- Modulation of Microglial Activity: Microglia, the brain's immune cells, play a complex role in Alzheimer's disease. Treatment with lanthionine ketimine reduced the density of Iba1-positive microglia, suggesting a potential modulation of neuroinflammation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


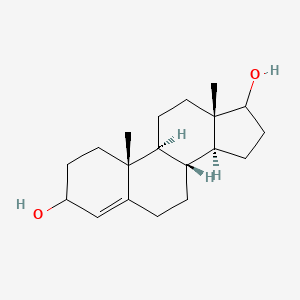

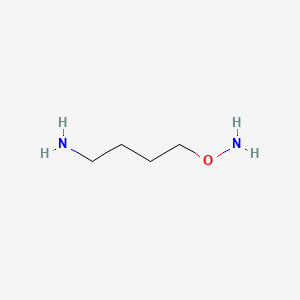
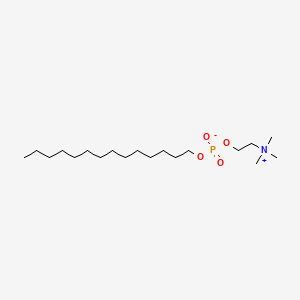

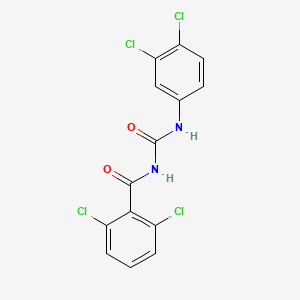
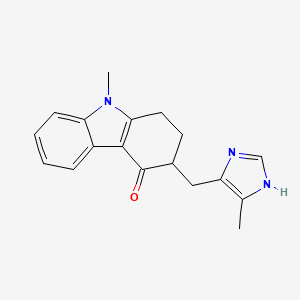
![5,7,7-Trimethyl-6-oxa-3-azabicyclo[3.2.2]nonane](/img/structure/B1204430.png)
